molecular formula C33H32F2N2O3 B128290 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-42-4

2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

货号 B128290
CAS 编号: 153182-42-4
分子量: 542.6 g/mol
InChI 键: DORNGHWKRMVHHU-ZRTHHSRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that belongs to the diazepinone class of compounds. It is a potent inhibitor of the enzyme known as dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism in the human body. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes.

作用机制

The mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- involves the inhibition of the DPP-IV enzyme. DPP-IV is responsible for the degradation of incretin hormones, which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, the compound helps to increase the levels of incretin hormones in the body, leading to increased insulin secretion and improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- are primarily related to its inhibition of the DPP-IV enzyme. The compound has been shown to increase insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of type 2 diabetes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in the treatment of diabetes and other metabolic disorders.

实验室实验的优点和局限性

One of the main advantages of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- for lab experiments is its high potency and specificity as a DPP-IV inhibitor. The compound is also relatively stable and easy to synthesize, making it a convenient tool for studying the role of DPP-IV in glucose metabolism. However, one limitation of the compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

未来方向

There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is the development of new and more potent DPP-IV inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other metabolic disorders, such as obesity and cardiovascular disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, including its potential side effects and toxicity.

合成方法

The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including condensation, reduction, and cyclization. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

科学研究应用

2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The compound works by inhibiting the activity of DPP-IV, which plays a key role in the regulation of glucose metabolism. By inhibiting DPP-IV, the compound helps to increase insulin secretion and reduce blood glucose levels, making it an attractive target for the development of new diabetes treatments.

属性

CAS 编号

153182-42-4

产品名称

2H-1,3-Diazepin-2-one, 1,3-bis((3-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

分子式

C33H32F2N2O3

分子量

542.6 g/mol

IUPAC 名称

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H32F2N2O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1

InChI 键

DORNGHWKRMVHHU-ZRTHHSRSSA-N

手性 SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

规范 SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

其他 CAS 编号

153182-42-4

同义词

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。